Home > Products > Screening Compounds P29322 > 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate -

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate

Catalog Number: EVT-4108647
CAS Number:
Molecular Formula: C26H25NO5
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: A series of (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives (AAP-1 to AAP-10) were synthesized and evaluated for their antimicrobial activities. [] Several compounds within this series, namely AAP-2, AAP-4, AAP-5, AAP-7, AAP-8 AAP-9, and AAP-10, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Furthermore, AAP-1, AAP-4, AAP-5, AAP-6, AAP-7, and AAP-8 displayed good antifungal activity against various strains. [] Molecular docking studies revealed these compounds exhibit effective binding affinity to the Lanosterol 14α-demethylase (CYP51A1) enzyme. []

Compound Description: A series of 7‐{[2‐(4‐ substituted phenyl)‐2‐oxoethyl] amino}‐4‐methyl‐2H‐1‐benzopyran‐2‐one derivatives (3 a‐f) were synthesized and investigated for their pharmacological properties, including antibacterial, antidiabetic, and anti-inflammatory activities. [] These compounds exhibited good antibacterial activity against various bacterial strains, with compound 3 f demonstrating the highest potency. [] Additionally, compounds 3 c and 3 f showed notable α-amylase activity and potent α-glucosidase inhibitory effects. [] Compound 3 e exhibited strong anti-inflammatory activity. [] In silico molecular docking studies suggested effective interaction of compounds 3 f and 3 a with 4DO3: FAAH and 5DI1: MAP4 K4 proteins, respectively. []

Relevance: These derivatives share a structural similarity with 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate in their substituted phenyloxoethyl amino moiety. [] The key difference lies in the presence of a coumarin ring system in the 7‐{[2‐(4‐ substituted phenyl)‐2‐oxoethyl] amino}‐4‐methyl‐2H‐1‐benzopyran‐2‐one derivatives, compared to the butanoate and methylphenylamino groups in the target compound. []

Compound Description: These two compounds belong to a novel family of amorphous molecular materials based on oligothiophenes. [] These materials demonstrate excellent processability, transparency, and isotropic properties, making them suitable for applications in organic electronics. []

Relevance: While not directly comparable in structure to 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, these compounds are relevant due to their shared bis(4-methylphenyl)amino motif. [] This structural similarity highlights the importance of this motif in various material properties and potential biological activities.

5,5′′-bis{4-[bis(4-methylphenyl)amino]phenyl}2,2′:5′,2′′-terthiophene (BMA-3T)

Compound Description: 5,5′′-bis{4-[bis(4-methylphenyl)amino]phenyl}2,2′:5′,2′′-terthiophene (BMA-3T) is a novel amorphous molecular material that functions as a yellow-emitting material in organic electroluminescent (EL) devices. [] BMA-3T showed promising performance in both single and double-layer EL device configurations, emitting bright yellow light. []

Relevance: This compound exhibits structural similarities to 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate by possessing the bis(4-methylphenyl)amino group attached to a phenyl ring. [] This shared motif suggests potential for interesting optoelectronic properties in derivatives of 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. []

Compound Description: This series of compounds was designed and synthesized as potential butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease. [] They exhibited promising inhibitory activity against ChE enzymes, particularly compound 6l, which demonstrated significant anti-BChE activity. []

Relevance: While structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this series highlights the significance of incorporating a benzyloxy phenyl moiety in designing molecules with potential therapeutic applications, particularly in the realm of neurodegenerative diseases. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound is a synthesized triazole derivative with demonstrated antioxidant properties. [] It exhibited 1.5-fold higher antioxidant activity compared to the standard, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. []

Relevance: This compound is relevant due to its shared p-tolylamino group with the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. [] This structural similarity suggests potential for antioxidant activity in derivatives of the target compound. []

2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate (5)

Compound Description: This compound is a cinnamic acid-nitric oxide (NO) donor hybrid synthesized and evaluated for its anti-lipid peroxidation and anti-lipoxygenase activities. [] Compound 5 demonstrated notable anti-LOX activity and good antioxidant activity compared to reference compounds. [] It also adheres to Lipinski's rule of five, suggesting potential oral bioavailability. []

Relevance: Although structurally different from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound emphasizes the relevance of exploring amino-substituted phenyl rings linked to various pharmacophores for potential therapeutic applications. []

2,5-Bis(2-{4-[bis(4-methylphenyl)amino]phenyl}thiophen-5-yl)furan (BMA-TFT)

Compound Description: BMA-TFT is a novel amorphous molecular material containing both thiophene and furan moieties. [] It exhibits a higher fluorescence quantum yield compared to its terthiophene analogue, BMA-3T, making it a promising candidate for OLED applications. []

Relevance: Similar to BMA-3T, BMA-TFT shares the bis(4-methylphenyl)amino group linked to a phenyl ring with the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. [] This common motif highlights its importance in modulating optoelectronic properties and potential biological activities. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties. [] This hybrid molecule was synthesized through a cost-effective approach and evaluated for its anticancer activity in vitro using the NCI DTP protocol. []

Relevance: Although structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound highlights the use of a substituted phenyloxoethyl moiety, albeit with a sulfur linker, in the design of molecules with potential anticancer properties. []

Methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate

Compound Description: This compound is a pyrazole derivative whose crystal structure has been elucidated. [] The structural information provides insights into its conformation and potential intermolecular interactions. []

Relevance: While structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound shares a substituted phenyl group connected to an oxoethyl chain. [] This shared structural element highlights the versatility of this motif in building diverse molecular architectures. []

Compound Description: This series of hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives was synthesized and evaluated for their antimelanogenic activity by targeting the tyrosinase enzyme. [] Derivative 5c exhibited exceptional tyrosinase inhibitory activity, surpassing the standard kojic acid. [] The presence of hydroxyl groups at specific positions on the cinnamic acid phenyl ring in 5c significantly contributed to its potent inhibitory activity. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor. [] It exhibits an IC50 of 11 nM against BMX kinase by forming a covalent bond with cysteine 496 residue. [] It also displays high selectivity over other kinases, including BTK kinase. []

Relevance: Despite being structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound highlights the significance of exploring substituted phenylamino groups in the development of potent and selective kinase inhibitors. []

1-(4'-substituted phenyl)-2-(4- methylphenyl)diazene derivatives

Compound Description: This series of diazenes, particularly those 4′-substituted with a dimethylamino or methoxy group, were investigated for their oxidation behavior. [] The study revealed a delicate balance between benzylic substitution and C–azo bond breaking during the oxidation process, influenced by the nature of the 4′-substituent. []

Relevance: These compounds share a structural motif of a substituted phenyl ring directly linked to another phenyl ring via an azo group, which differs from the structural features present in 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. []

Ring-substituted 2-methoxyethyl phenylcyanoacrylates

Compound Description: This series of novel trisubstituted ethylenes, ring-substituted 2-methoxyethyl phenylcyanoacrylates, were prepared and copolymerized with styrene. [] The synthesis involved a piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes with 2-methoxyethyl cyanoacetate. []

Relevance: Although structurally diverse from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this series exemplifies the use of substituted phenyl rings as building blocks for synthesizing novel monomers for polymer chemistry. []

N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamide

Compound Description: This compound is a complex organic molecule whose crystal structure has been determined, revealing its conformation and intermolecular interactions in the solid state. []

Relevance: While structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound highlights the presence of a benzyloxyphenyl group, emphasizing its utility as a common building block in various chemical syntheses. []

Compound Description: This series of dyes was synthesized by condensing 2-(2’-amino 4’-methyl benzoyl) tetra chloro benzoic acid with various phenols. [] The resulting compounds are substituted tetrachlorophthalides with an asymmetrical carbon atom linked to different phenyl rings. []

Relevance: Although structurally dissimilar to 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this series of compounds highlights the utilization of a 2-amino-4-methyl phenyl moiety in the construction of dyes. []

Compound Description: This series of dyes was synthesized by condensing 2-(2’-amino 4’-methyl benzoyl) benzoic acid with various phenols. [] The resulting compounds are substituted phthalides with a central triphenylmethane unit. []

Relevance: Despite being structurally different from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this series of compounds, like the tetrachlorophthalide analogues, demonstrates the use of a 2-amino-4-methyl phenyl moiety in dye development. []

Compound Description: This series of compounds, particularly sHA 14-1 and its more potent analogue CXL017 (5q), demonstrated promising anticancer activity, including the ability to overcome drug resistance in cancer cells. [] They induce apoptosis in tumor cells and exhibit selectivity towards drug-resistant cancer cells. []

Relevance: While structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, the exploration of various substituents on the chromene ring in this series highlights the potential of modifying aromatic systems for enhancing biological activity. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: A series of sulfonamides containing benzodioxane and acetamide moieties were synthesized and evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). [] These compounds exhibited notable inhibitory activity against α-glucosidase. []

Relevance: Despite the structural differences with 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this series emphasizes the relevance of exploring substituted phenylsulfonyl amino groups in designing enzyme inhibitors. []

1-[N-Methyl-N-(Phenyl)amino]-3- (4-Methylphenyl)Thiourea (1)

Compound Description: This compound is a thiourea derivative synthesized by reacting 1-methyl-1-phenyl hydrazine and 4-tolyl isothiocyanate. [] The crystal structure of 1 revealed its thioamide tautomeric form and the presence of intramolecular hydrogen bonding. []

Relevance: This compound highlights the presence of a (4-methylphenyl)amino group, which is also a key structural feature in the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. []

Poly[N-[p-N′ -phenyl-N′-[1,1′‐biphenyl‐4′‐[N″‐phenyl‐N″‐(2‐methylphenyl)amino]‐4‐amino]]phenyl methacrylamide] (PTPDMA)

Compound Description: PTPDMA is a hole-transporting polymer used in organic electroluminescent devices. [] It facilitates hole injection from the electrode to the emitting layer, resulting in bright green luminescence. []

Relevance: Though structurally different from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, PTPDMA incorporates a (2-methylphenyl)amino group within its structure. [] This common structural element highlights the versatility of substituted phenylamino groups in designing materials with optoelectronic applications. []

Compound Description: A series of 2-substitutedphenyl-3-bis-2,4-(methylphenyl, 4-amino) -s- triazine-6-ylaminobenzoylamino-5-H-4- thiazolidinone derivatives were synthesized. [] The synthesis involved multiple steps, including the reaction of cyanuric chloride with p-toluidine, followed by subsequent modifications to introduce various substituents. []

Relevance: These derivatives are relevant to 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate due to the presence of a methylphenyl amino group in their structure. [] This structural similarity, despite the presence of a triazine ring and thiazolidinone core, underscores the importance of this group in various chemical contexts. []

Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) (3a-h)

Compound Description: This series of thiazole derivatives was synthesized and evaluated for their antiproliferative activity. [] The compounds were designed based on literature precedents suggesting their potential cytotoxic properties. []

Relevance: This series of compounds share a substituted phenylamino-oxoalkyl moiety with the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. [] The key differences lie in the presence of a thiazole ring, variations in the oxoalkyl chain length, and the absence of a benzyloxy group. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor. [] It displays significant inhibitory activity against BCR-ABL and shows promising efficacy in preclinical models of chronic myeloid leukemia. []

Relevance: Despite significant structural differences from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, CHMFL-ABL-053 highlights the importance of exploring substituted phenylamino groups in the development of kinase inhibitors for treating various diseases. []

5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones (6a–o)

Compound Description: This series of Mannich bases was synthesized and evaluated for their antifungal activity against various human pathogenic fungal strains. [] Compounds 6d, 6f, 6g, 6h, and 6j exhibited promising antifungal activity. [] Molecular docking studies indicated good binding affinity of derivatives 6c, 6f, and 6i to the active site of C. albicans lanosterol 14 α-demethylase. []

Relevance: These compounds are structurally related to 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate as they both contain a central benzyloxyphenyl moiety. [] They differ in the presence of a 1,3,4-oxadiazole-2(3H)-thione ring and various substituents on the phenyl ring attached to the amino group. []

Compound Description: A series of Schiff bases and their metal complexes were synthesized from 4-acyl-1-phenyl-3-methyl-2-pyrazolin-5-ones and 2-amino-4(4'-methylphenyl)-thiazole. [] These compounds were characterized and evaluated for their antibacterial activity. []

1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one

Compound Description: This compound is a pyrazoline derivative whose crystal structure has been elucidated. [] The structure reveals the spatial arrangement of its substituents and the presence of an intramolecular hydrogen bond. []

N-{5-(4-methylphenyl)diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives

Compound Description: Various amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole were synthesized and evaluated for their antibacterial and antifungal activities. [] These compounds were characterized using spectroscopic techniques and elemental analysis. []

Relevance: These derivatives share a (4-methylphenyl)diazenyl structural motif with 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. [] The presence of this common substructure, despite the differences in the core heterocyclic system, suggests the potential importance of this group in influencing biological activities. []

3‐(4‐Methylphenyl)‐2‐substituted amino‐3H‐quinazolin‐4-ones

Compound Description: A series of 3‐(4‐methylphenyl)‐2‐substituted amino‐3H‐quinazolin‐4‐ones were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic activities. [] Several compounds within this series demonstrated potent analgesic and anti-inflammatory activities compared to the reference standard diclofenac sodium. []

Relevance: Although structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this series highlights the presence of a 4-methylphenyl group attached to a heterocyclic core, emphasizing the potential of incorporating this group in medicinal chemistry efforts. []

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: This compound is a sulfonate derivative whose crystal structure has been determined. [] The structure reveals the presence of three types of N—H⋯O hydrogen-bonded dimers, stabilized by various intermolecular interactions. []

Relevance: While structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound contains a (4-methylphenyl)sulfonyl group, highlighting its presence in different chemical contexts. []

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3- yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol- 5(4H)-one

Compound Description: This compound is a potent BACE1 inhibitor synthesized via an efficient eight-step process. [] It holds promise for potential therapeutic applications in treating Alzheimer's Disease due to its inhibitory activity against BACE1. []

Relevance: Despite structural differences from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound emphasizes the relevance of exploring aryl-substituted imidazole derivatives in drug discovery, particularly for neurological disorders. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound is a complex heterocyclic molecule synthesized through an eight-step process, highlighting the challenges and complexities often encountered in organic synthesis. []

Relevance: Despite significant structural differences from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound showcases the use of substituted phenyl groups in constructing diverse molecular architectures, indicating their versatility in synthetic chemistry. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

Compound Description: This compound is a pyrazolone derivative whose crystal structure has been determined. [] The structure reveals the presence of intermolecular hydrogen bonds and positional disorder in the pyrrolidine ring. []

Relevance: Although structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound, like others mentioned, showcases the recurring presence of substituted phenyl rings in diverse chemical contexts, indicating their importance as common building blocks. []

Compound Description: This refers to a group of palladium(II) complexes containing various 1,2,4-triazole-based N-heterocyclic carbene (NHC) ligands. [, ] These complexes demonstrate different coordination modes depending on the substituents on the NHC ligand. [, ] They exhibit promising catalytic activity in the Suzuki-Miyaura cross-coupling reaction. [, ]

Relevance: Although structurally dissimilar to 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, these complexes highlight the use of substituted phenyl rings as part of NHC ligands in organometallic chemistry, demonstrating their utility in designing catalysts for organic transformations. [, ]

1‐[[(4‐Methylphenyl)sulfonyl]amino]‐pyridinium inner salt

Compound Description: This compound, also known as N-tosylpyridinium imide, serves as a versatile reagent in organic synthesis. [] It acts as a dipolarophile in cycloaddition reactions and as a nitrene transfer reagent. []

Relevance: Despite structural differences from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this compound emphasizes the use of a (4-methylphenyl)sulfonyl group in designing reagents for organic synthesis. []

2-Amino-1-[(4-Benzyloxy-3-Nitro)Phenyl]Ethanol

Compound Description: This compound is a novel amino alcohol synthesized as a potential intermediate in organic synthesis. [] Its synthesis involved a simple and high-yielding method. []

Relevance: This compound is closely related to 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, sharing a benzyloxyphenyl moiety. [] The key difference lies in the presence of an amino alcohol group instead of the oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate chain. [] This similarity highlights the importance of the benzyloxyphenyl group as a building block in various chemical syntheses. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides

Compound Description: A series of N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides were synthesized and evaluated for their anti-exudative and anti-inflammatory activities. [] The study identified several derivatives with significant anti-inflammatory activity, highlighting their potential for treating inflammatory conditions. []

Relevance: Though structurally distinct from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, this series showcases the use of substituted phenyl rings as part of larger heterocyclic systems in medicinal chemistry efforts. []

Properties

Product Name

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(4-methylanilino)-4-oxobutanoate

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C26H25NO5/c1-19-7-11-22(12-8-19)27-25(29)15-16-26(30)32-18-24(28)21-9-13-23(14-10-21)31-17-20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,27,29)

InChI Key

SFGGGPOCIWORKN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.